3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline and pyrrolidine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves multiple steps. The quinazoline moiety can be synthesized through various methods, including the reaction of anthranilic acid derivatives with formamide or orthoesters . The pyrrolidine-2,5-dione scaffold can be constructed via cyclization reactions involving appropriate precursors . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazoline moiety can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline and pyrrolidine rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets in biological systems. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The pyrrolidine-2,5-dione scaffold may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other quinazoline and pyrrolidine derivatives, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial and antitumor activities.
Pyrrolidine-2,5-diones: These compounds are versatile scaffolds used in drug discovery for their biological activities.
The uniqueness of 3-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione lies in its combined quinazoline and pyrrolidine structures, which may confer distinct biological properties and applications .
Properties
IUPAC Name |
3-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-4-29-16-9-10-18-17(11-16)13(2)23-22(24-18)30-19-12-20(26)25(21(19)27)14-5-7-15(28-3)8-6-14/h5-11,19H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGRTIYAMUCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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